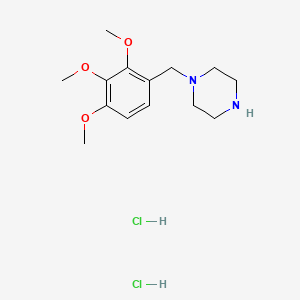

Trimetazidine DiHCl

Description

TRIMETAZIDINE DIHYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications.

See also: Trimetazidine (has active moiety).

Structure

3D Structure of Parent

Properties

CAS No. |

13171-25-0 |

|---|---|

Molecular Formula |

C14H23ClN2O3 |

Molecular Weight |

302.80 g/mol |

IUPAC Name |

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H |

InChI Key |

QHWBCHACIJBSFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl |

Appearance |

Solid powder |

Other CAS No. |

13171-25-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Centrophène Dihydrochloride, Trimetazidine Idaptan Trimétazidine Irex Trimetazidine Trimetazidine Dihydrochloride Vasartel Vastarel |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Trimetazidine DiHCl in Cardiac Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (TMZ), a well-established anti-anginal agent, exerts its cardioprotective effects primarily by optimizing cardiac energy metabolism. This technical guide provides a comprehensive overview of the core mechanism of action of TMZ in cardiac cells, focusing on its molecular interactions and the resultant signaling cascades. It delves into the quantitative effects of TMZ on cellular metabolism, details key experimental protocols for its study, and visualizes the intricate signaling pathways involved. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

In the intricate environment of the cardiomyocyte, a constant and efficient supply of adenosine (B11128) triphosphate (ATP) is paramount for maintaining contractile function and ionic homeostasis. Under normal physiological conditions, the heart primarily relies on the β-oxidation of long-chain fatty acids for its energy needs. However, during ischemic conditions, the reduced oxygen supply renders fatty acid oxidation less efficient and even detrimental, leading to cellular acidosis and ionic imbalance. Trimetazidine emerges as a key therapeutic agent that redresses this metabolic imbalance, shifting the energy substrate preference from fatty acids to glucose, a more oxygen-efficient fuel. This metabolic remodeling is the cornerstone of its anti-ischemic properties. Beyond this primary metabolic switch, TMZ has been shown to engage multiple pro-survival signaling pathways, further contributing to its cardioprotective profile.

The Primary Mechanism: Inhibition of Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT)

The central tenet of Trimetazidine's mechanism of action lies in its ability to directly inhibit the final enzyme of the mitochondrial β-oxidation spiral, the long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1] By targeting this crucial enzyme, TMZ effectively curtails the breakdown of long-chain fatty acids for energy production.

This inhibition leads to a cascade of metabolic reprogramming within the cardiomyocyte:

-

Reduced Fatty Acid Oxidation: The direct consequence of 3-KAT inhibition is a significant decrease in the rate of fatty acid oxidation.[2]

-

Stimulation of Glucose Oxidation: The reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme for glucose oxidation. This, in turn, promotes the entry of pyruvate into the Krebs cycle, thereby enhancing glucose oxidation.[3]

-

Improved Oxygen Efficiency: The oxidation of glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This metabolic shift is particularly beneficial during ischemia, where oxygen supply is limited.

-

Reduced Proton Production: By coupling glycolysis more tightly with glucose oxidation, TMZ reduces the production of lactate (B86563) and protons, thereby mitigating intracellular acidosis, a key contributor to ischemic injury.

Quantitative Effects on Cardiac Metabolism

The metabolic switch induced by Trimetazidine has been quantified in various experimental models. The following table summarizes key findings on the effects of TMZ on cardiac metabolism.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Palmitate Oxidation Rate | Isolated working rat hearts | 1 µM Trimetazidine | ↓ 16.4% (from 488±24 to 408±15 nmol/g dry wt/min) | [2] |

| Glucose Oxidation Rate | Isolated working rat hearts | 1 µM Trimetazidine | ↑ 25.9% (from 1889±119 to 2378±166 nmol/g dry wt/min) | [2] |

| Long-Chain 3-KAT Activity | Isolated rat heart mitochondria | Trimetazidine | IC₅₀ ≈ 75 nM | [2][4] |

| Medium-Chain 3-KAT Activity | Isolated rat heart mitochondria | Trimetazidine | Inhibition requires >10 µM | [2][4] |

| Short-Chain 3-KAT Activity | Isolated rat heart mitochondria | Trimetazidine | Inhibition requires >100 µM | [2][4] |

Modulation of Pro-Survival Signaling Pathways

While the metabolic shift is the primary mechanism, the cardioprotective effects of Trimetazidine are amplified through its influence on several key intracellular signaling pathways. These pathways are intricately linked and contribute to cell survival, anti-apoptotic effects, and improved cellular function.

AMP-Activated Protein Kinase (AMPK) Pathway

AMPK acts as a cellular energy sensor. Trimetazidine has been shown to activate AMPK in cardiomyocytes.[3][5][6][7][8][9][10] The activation of AMPK by TMZ is thought to be a consequence of the altered AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[5][10]

Activated AMPK, in turn, orchestrates several downstream effects that are beneficial for the ischemic heart:

-

Enhanced Glucose Uptake: AMPK promotes the translocation of GLUT4 transporters to the cell membrane, thereby increasing glucose uptake.[3]

-

Stimulation of Glycolysis: AMPK can phosphorylate and activate phosphofructokinase-2, a key glycolytic enzyme.

-

Inhibition of Fatty Acid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1) and thus fatty acid entry into mitochondria.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a crucial signaling cascade involved in cell survival and proliferation. Trimetazidine has been demonstrated to activate the ERK signaling pathway in cardiomyocytes, leading to the phosphorylation of ERK (p-ERK).[5][10][11] This activation is associated with:

-

Reduced Apoptosis: Increased p-ERK levels are linked to a decrease in the expression of pro-apoptotic proteins and an increase in anti-apoptotic proteins.[11]

-

Improved Cardiac Function: Activation of the ERK pathway contributes to the overall improvement in cardiac function observed with TMZ treatment.[11]

Protein Kinase B (Akt) Pathway

The Akt signaling pathway is another critical pro-survival pathway that is modulated by Trimetazidine.[3][5][12][13][14] TMZ treatment leads to an increase in the phosphorylation of Akt (p-Akt). The activation of the Akt pathway by TMZ is linked to:

-

Anti-Apoptotic Effects: p-Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9.

-

Promotion of Angiogenesis: Trimetazidine has been shown to enhance myocardial angiogenesis through a direct interaction with Akt and the promotion of HSF1 nuclear translocation, leading to increased VEGF-A expression.[12][13]

-

Enhanced Glucose Metabolism: Akt can promote glucose uptake and glycolysis.

Quantitative Effects on Signaling Pathways

The following table summarizes the quantitative effects of Trimetazidine on key signaling proteins in cardiac cells.

| Signaling Protein | Experimental Model | Treatment | Result | Reference |

| p-AMPK (Thr172) | Pressure-overloaded mouse hearts | Trimetazidine | Significant increase vs. vehicle | [3] |

| p-Akt (Ser473) | Pressure-overloaded mouse hearts | Trimetazidine | Significant preservation of phosphorylation | [3] |

| p-ERK | Ischemia/reperfusion mouse hearts | 0.5 mg/kg Trimetazidine | Significant activation vs. vehicle | [5] |

| p-Akt | Norepinephrine-treated HUVECs | Trimetazidine | Significant increase in phosphorylation | [12] |

| p-HSF1 | Norepinephrine-treated HUVECs | Trimetazidine | Significant increase in phosphorylation | [12] |

Effects on Cardiac Ion Channels

Beyond its metabolic and signaling effects, Trimetazidine also directly modulates the activity of key cardiac ion channels, which can contribute to its anti-ischemic and anti-arrhythmic properties.

-

Calcium Channels: Trimetazidine has been shown to reduce the peak amplitude of the L-type calcium current in a rate-dependent manner.[15] This effect can help to prevent intracellular calcium overload, a hallmark of ischemic injury.

-

Potassium Channels: The drug decreases the conductance of the inward rectifier potassium channel.[15] In diabetic rat models, TMZ has been shown to attenuate the reduction in the transient outward potassium current (Ito) associated with diabetes.[2]

Quantitative Effects on Ion Channel Currents

| Ion Channel Current | Experimental Model | Trimetazidine Concentration | Effect | Reference |

| Peak L-type Ca²⁺ Current | Guinea-pig ventricular myocytes | 150 µM | ↓ 40% (from 0.92 ± 0.46 nA to 0.55 ± 0.19 nA) | [15] |

| Inward Rectifier K⁺ Current Conductance | Guinea-pig ventricular myocytes | Not specified | ↓ 32% (from 28 ± 11 nS to 19 ± 10 nS) | [15] |

| Transient Outward K⁺ Current (Ito) Amplitude | Diabetic rat ventricular myocytes | 60 mg/kg/day for 4 weeks | Significant attenuation of reduction (from 6.25 ± 1.45 pA/pF to a higher value) | [2] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interplay of these mechanisms, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. scielo.br [scielo.br]

- 3. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of trimetazidine on cardiac function and ventricular remodeling in patients with ischemic cardiomyopathy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway [frontiersin.org]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. imrpress.com [imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trimetazidine enhances myocardial angiogenesis in pressure overload-induced cardiac hypertrophy mice through directly activating Akt and promoting the binding of HSF1 to VEGF-A promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trimetazidine enhances myocardial angiogenesis in pressure overload-induced cardiac hypertrophy mice through directly activating Akt and promoting the binding of HSF1 to VEGF-A promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trimetazidine, administered at the onset of reperfusion, ameliorates myocardial dysfunction and injury by activation of p38 mitogen-activated protein kinase and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of trimetazidine on action potentials and membrane currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytoprotective Effects of Trimetazidine DiHCl in Ischemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytoprotective mechanisms of Trimetazidine (B612337) Dihydrochloride (TMZ) in the context of ischemia. By delving into its core mechanisms of action, relevant signaling pathways, and a comprehensive summary of quantitative experimental data, this document serves as a valuable resource for professionals in the field of cardiovascular research and drug development.

Core Mechanism of Action: A Metabolic Shift

Trimetazidine's primary cytoprotective effect stems from its ability to optimize cellular energy metabolism during ischemic conditions.[1][2] It acts as a selective inhibitor of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the final enzyme in the β-oxidation pathway of free fatty acids (FFA).[3][4][5][6] This inhibition leads to a crucial metabolic shift from FFA oxidation to glucose oxidation for ATP production.[3][5]

Under normal aerobic conditions, the heart derives most of its energy from FFA oxidation. However, during ischemia, the reduced oxygen supply makes FFA oxidation less efficient in terms of ATP produced per molecule of oxygen consumed. By inhibiting FFA oxidation, trimetazidine indirectly stimulates glucose oxidation, which requires less oxygen to produce the same amount of ATP.[3][5] This metabolic remodeling leads to several beneficial downstream effects, including reduced production of lactate (B86563) and protons, thereby mitigating intracellular acidosis, and a decrease in the accumulation of cytotoxic lipid intermediates.[1][5]

Key Signaling Pathways in Trimetazidine-Mediated Cytoprotection

Trimetazidine exerts its protective effects through the modulation of several critical signaling pathways that are central to cell survival, apoptosis, and autophagy.

AMPK and ERK Signaling Pathway

Trimetazidine has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[3][4] The inhibition of fatty acid oxidation by TMZ alters the AMP/ATP ratio, which in turn activates AMPK.[3][4] Activated AMPK, along with the extracellular signal-regulated kinase (ERK), another component of the mitogen-activated protein (MAP) kinase signaling pathway, contributes significantly to the cardioprotective effects of trimetazidine against ischemia/reperfusion (I/R) injury.[3][4]

Caption: Trimetazidine activates AMPK and ERK pathways.

Akt and Bcl-2/Bax Apoptotic Pathway

Trimetazidine has been demonstrated to protect against cardiac I/R injury by activating the Akt signaling pathway and modulating the expression of Bcl-2 family proteins.[7] Studies have shown that trimetazidine treatment significantly increases the phosphorylation of Akt (p-Akt).[7] This activation of Akt, in turn, leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[7] Furthermore, this protective effect is associated with the upregulation of microRNA-21 (miRNA-21), which acts upstream of the Akt/Bcl-2/Bax pathway.[7][8][9][10]

Caption: Trimetazidine inhibits apoptosis via miRNA-21/Akt.

Regulation of Autophagy via the AKT/mTOR Pathway

In the context of ischemia-reperfusion, excessive autophagy can contribute to cell death. Trimetazidine has been shown to inhibit this detrimental level of autophagy.[11] This is achieved, at least in part, through the activation of the AKT/mTOR signaling pathway.[11] By upregulating phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR), trimetazidine suppresses the initiation of the autophagic process, thereby preserving cardiomyocyte viability.[11]

References

- 1. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimetazidine in the myocardial cell mechanisms of cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Metabolic therapy in the treatment of ischaemic heart disease: the pharmacology of trimetazidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trimetazidine protects against cardiac ischemia/reperfusion injury via effects on cardiac miRNA-21 expression, Akt and the Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Trimetazidine protects against hypoxia-reperfusion-induced cardiomyocyte apoptosis by increasing microRNA-21 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trimetazidine protects against hypoxia-reperfusion-induced cardiomyocyte apoptosis by increasing microRNA-21 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimetazidine protects against myocardial ischemia/reperfusion injury by inhibiting excessive autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Trimetazidine DiHCl: A Deep Dive into its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) Dihydrochloride (DiHCl) is a metabolic agent with a unique cytoprotective and anti-ischemic profile. Unlike traditional antianginal drugs that act through hemodynamic modifications, Trimetazidine optimizes cellular energy metabolism, particularly under ischemic conditions. This technical guide provides an in-depth exploration of the core mechanism of action of Trimetazidine, its profound impact on cellular metabolism, and its interplay with key signaling pathways. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Core Mechanism of Action: A Metabolic Shift

Under normal physiological conditions, the heart derives most of its energy from the β-oxidation of fatty acids. However, during ischemia, the reduced oxygen supply makes fatty acid oxidation less efficient and even detrimental, leading to cellular acidosis and ionic imbalance. Trimetazidine addresses this metabolic inflexibility by inducing a crucial shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][2][3]

The primary molecular target of Trimetazidine is the long-chain 3-ketoacyl-CoA thiolase (3-KAT) , the terminal enzyme in the mitochondrial fatty acid β-oxidation spiral.[1][2][4][5] By selectively inhibiting this enzyme, Trimetazidine curtails the breakdown of long-chain fatty acids for energy production.[4][5] This inhibition consequently alleviates the suppression of glucose oxidation, leading to an increased rate of ATP production from glucose.[4][6] This metabolic reprogramming is particularly beneficial during ischemia, as glucose oxidation requires less oxygen than fatty acid oxidation to generate the same amount of ATP, thereby improving cardiac efficiency and function.[1][2]

Impact on Cellular Metabolism

The metabolic modulation induced by Trimetazidine has several downstream consequences that contribute to its cardioprotective effects:

-

Enhanced Glucose Oxidation: By inhibiting fatty acid oxidation, Trimetazidine indirectly stimulates the pyruvate (B1213749) dehydrogenase (PDH) complex, the gatekeeper enzyme for glucose oxidation.[4][5] This leads to a significant increase in the rate of glucose oxidation, ensuring a more stable supply of ATP during oxygen deprivation.[4]

-

Reduced Intracellular Acidosis: The increased coupling of glycolysis to glucose oxidation minimizes the production of lactate (B86563) and protons, thereby attenuating the intracellular acidosis that characterizes ischemic events.[5][6]

-

Preservation of Mitochondrial Function: Trimetazidine has been shown to protect mitochondrial function during ischemia-reperfusion injury. It helps maintain the integrity of the mitochondrial respiratory chain, reduces the generation of reactive oxygen species (ROS), and improves mitochondrial biosynthesis and dynamics.[7][8][9][10]

-

Decreased Calcium Overload: By mitigating acidosis, Trimetazidine helps to prevent the intracellular calcium overload that can trigger cell death pathways.[2]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of Trimetazidine on cellular metabolism.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Isolated Working Rat Hearts

| Parameter | Control | Trimetazidine (1 µmol/L) | Percentage Change | Reference |

| Aerobic Conditions | ||||

| Palmitate Oxidation (nmol/g dry wt/min) | 488 ± 24 | 408 ± 15 | ↓ 16.4% | [4] |

| Glucose Oxidation (nmol/g dry wt/min) | 1889 ± 119 | 2378 ± 166 | ↑ 25.9% | [4] |

| Low-Flow Ischemia | ||||

| Glucose Oxidation Rate | Baseline | + 210% | ↑ 210% | [4][11] |

Table 2: Inhibitory Effect of Trimetazidine on 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

| Isoform | IC50 | Reference |

| Long-chain 3-KAT | 75 nmol/L | [4] |

| Medium-chain 3-KAT | > 10 µmol/L | [4] |

| Short-chain 3-KAT | > 100 µmol/L | [4] |

Table 3: Clinical Effects of Trimetazidine in Patients with Heart Failure

| Parameter | Placebo | Trimetazidine | p-value | Reference |

| Ejection Fraction (EF) Change | 35±7% to 36±6% | 35±8% to 42±11% | p=0.02 | [12] |

| Resting Energy Expenditure (REE) (kcal/day) | 1679±304 to 1690±337 | 1677±264 to 1580±263 | p=0.03 | [12] |

Signaling Pathways Modulated by Trimetazidine

Recent research has begun to elucidate the signaling pathways that are influenced by Trimetazidine's metabolic effects, further explaining its cardioprotective actions.

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that is activated during periods of metabolic stress, such as ischemia. Trimetazidine has been shown to activate AMPK signaling.[13][14] This activation is likely a consequence of the altered AMP/ATP ratio resulting from the shift in substrate utilization.[14] Activated AMPK can then phosphorylate downstream targets to promote glucose uptake and glycolysis, further enhancing the metabolic switch initiated by Trimetazidine.

Extracellular Signal-Regulated Kinase (ERK) Signaling

The ERK signaling pathway is involved in cell survival and proliferation. Studies have indicated that Trimetazidine can also activate the ERK pathway, contributing to its protective effects against ischemia-reperfusion injury.[14][15] The activation of ERK signaling by Trimetazidine appears to be linked to the reduction of oxidative stress.[14]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the metabolic effects of Trimetazidine.

Measurement of Fatty Acid and Glucose Oxidation in Isolated Working Rat Hearts

This protocol is based on the methods described by Kantor et al. (2000).[4]

Objective: To simultaneously measure the rates of fatty acid and glucose oxidation in an ex vivo perfused heart model.

Materials:

-

Krebs-Henseleit solution

-

Radiolabeled substrates: [¹⁴C]palmitate or [¹⁴C]glucose and [³H]glucose

-

Bovine serum albumin (BSA)

-

Insulin

-

Working heart perfusion apparatus (Langendorff setup)

-

Scintillation counter

Procedure:

-

Heart Isolation: Anesthetize a male Sprague-Dawley rat and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion to clear the coronary arteries of blood.

-

Switch to Working Mode: Cannulate the left atrium and switch to antegrade perfusion (working mode), allowing the heart to pump the perfusate from the left atrium to the aorta against a set afterload.

-

Perfusion Buffer: Perfuse the heart with Krebs-Henseleit solution containing 5 mmol/L glucose, 100 µU/mL insulin, 3% albumin, and either 0.4 mmol/L [¹⁴C]palmitate or 5 mmol/L [¹⁴C]glucose. For simultaneous glycolysis and glucose oxidation measurements, [³H]glucose can be included.

-

Trimetazidine Treatment: For the treatment group, add Trimetazidine DiHCl to the perfusion buffer at the desired concentration (e.g., 1 µmol/L).

-

Sample Collection: Collect the coronary effluent (perfusate that has passed through the heart) at regular intervals.

-

Measurement of ¹⁴CO₂ (from oxidation): Trap the ¹⁴CO₂ produced from the oxidation of [¹⁴C]palmitate or [¹⁴C]glucose from the coronary effluent. This is typically done by acidifying the sample and trapping the released gas in a hyamine hydroxide (B78521) solution.

-

Measurement of ³H₂O (from glycolysis): Separate the ³H₂O produced from glycolysis from the [³H]glucose in the perfusate, often using an ion-exchange column.

-

Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the separated ³H₂O using a scintillation counter.

-

Calculation of Oxidation Rates: Calculate the rates of fatty acid and glucose oxidation based on the specific activity of the radiolabeled substrates and the amount of ¹⁴CO₂ produced per unit of time, normalized to the dry weight of the heart.

Assay for 3-Ketoacyl-CoA Thiolase (3-KAT) Activity

This protocol is a generalized method based on the principles of enzyme kinetics.

Objective: To determine the inhibitory effect of Trimetazidine on the activity of different isoforms of 3-KAT.

Materials:

-

Isolated mitochondria or purified 3-KAT enzyme isoforms (long-, medium-, and short-chain)

-

Substrate: 3-ketoacyl-CoA of varying chain lengths

-

Coenzyme A

-

Assay buffer (e.g., Tris-HCl)

-

Spectrophotometer

-

This compound

Procedure:

-

Enzyme Preparation: Isolate mitochondria from cardiac tissue or use purified recombinant 3-KAT isoforms.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Coenzyme A, and the specific 3-ketoacyl-CoA substrate.

-

Inhibitor Addition: For the experimental groups, add varying concentrations of this compound to the reaction mixture. A control group without the inhibitor should be included.

-

Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation or the purified 3-KAT enzyme.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm) which corresponds to the cleavage of the 3-ketoacyl-CoA substrate.

-

Calculation of Activity: Determine the initial velocity of the reaction from the rate of change in absorbance.

-

IC50 Determination: Plot the enzyme activity against the logarithm of the Trimetazidine concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound represents a paradigm of metabolic modulation in the treatment of ischemic heart disease. Its well-defined mechanism of action, centered on the inhibition of long-chain 3-ketoacyl-CoA thiolase, leads to a beneficial shift from fatty acid to glucose oxidation. This metabolic switch, coupled with the favorable modulation of key signaling pathways like AMPK and ERK, culminates in enhanced cardiac efficiency, reduced ischemic injury, and overall cardioprotection. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and leverage the therapeutic potential of Trimetazidine and other metabolic modulators in cardiovascular medicine.

References

- 1. Trimetazidine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. ahajournals.org [ahajournals.org]

- 5. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Effect of trimetazidine on mitochondrial function and oxidative damage during reperfusion of ischemic hypertrophied rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beneficial effects of trimetazidine on mitochondrial function and superoxide production in the cardiac muscle of monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of partial inhibition of fatty acid oxidation by trimetazidine on whole body energy metabolism in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Protective Mechanism of Trimetazidine in Myocardial Cells in Myocardial Infarction Rats through ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Shift Induced by Trimetazidine DiHCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic reprogramming induced by Trimetazidine (B612337) Dihydrochloride (DiHCl). Trimetazidine, a well-established anti-anginal agent, exerts its therapeutic effects by optimizing myocardial energy metabolism. This document delves into the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: A Shift from Fatty Acids to Glucose

Trimetazidine primarily acts as a selective inhibitor of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (LC 3-KAT), the terminal enzyme in the β-oxidation of fatty acids.[1][2][3] This inhibition curtails the heart's reliance on fatty acid oxidation for ATP production, a process that, while energy-rich, is less oxygen-efficient compared to glucose oxidation.[4] By partially blocking fatty acid metabolism, Trimetazidine orchestrates a metabolic switch towards the preferential oxidation of glucose.[1][2][3] This shift is particularly beneficial under ischemic conditions where oxygen supply is limited, as glucose oxidation yields more ATP per molecule of oxygen consumed.[4]

The increased glucose oxidation is not a direct effect of the drug on glycolytic enzymes but rather a consequence of the reduced fatty acid oxidation.[1] This metabolic reprogramming leads to an increase in the activity of pyruvate (B1213749) dehydrogenase (PDH), the gatekeeper enzyme that channels pyruvate from glycolysis into the Krebs cycle for complete oxidation.[1][2][3][5] The stimulation of PDH activity further enhances the coupling between glycolysis and glucose oxidation, leading to more efficient energy production and a reduction in the accumulation of lactate (B86563) and protons, which are detrimental to cardiac function during ischemia.[5]

Quantitative Effects of Trimetazidine on Myocardial Metabolism

The metabolic shift induced by Trimetazidine has been quantified in various preclinical studies. The following tables summarize key findings from experiments using isolated working rat hearts, providing a clear comparison of the metabolic effects under different conditions.

Table 1: Effect of Trimetazidine on Myocardial Metabolism in Aerobic Hearts Perfused with Palmitate and Glucose

| Metabolic Parameter | Control | Trimetazidine (1 µM) | Percentage Change |

| Palmitate Oxidation (nmol/g dry wt/min) | 488 ± 24 | 408 ± 15 | ↓ 16.4% |

| Glucose Oxidation (nmol/g dry wt/min) | 1889 ± 119 | 2378 ± 166 | ↑ 25.9% |

| Glycolysis (nmol/g dry wt/min) | Unaltered | Unaltered | No significant change |

| Pyruvate Dehydrogenase (PDHa) Activity | 18% of total PDH | Increased by 37% | ↑ 37% |

Data sourced from Kantor et al. (2000).[1][2]

Table 2: Effect of Trimetazidine on Myocardial Metabolism in Ischemic Hearts

| Metabolic Parameter | Control (Ischemia) | Trimetazidine (Ischemia) | Percentage Change |

| Glucose Oxidation (nmol/g dry wt/min) | Baseline | Increased by 210% | ↑ 210% |

| Glycolysis (nmol/g dry wt/min) | Unaltered | Unaltered | No significant change |

Data sourced from Kantor et al. (2000).[2][3]

Experimental Protocols

Reproducing the foundational studies on Trimetazidine's metabolic effects requires precise experimental methodologies. Below are detailed protocols for key experiments.

Measurement of Fatty Acid and Glucose Oxidation in Isolated Working Hearts

This protocol is adapted from established methods for simultaneously measuring substrate oxidation rates using radiolabeled substrates.[6]

Objective: To quantify the rates of palmitate and glucose oxidation in an ex vivo perfused heart model in the presence and absence of Trimetazidine.

Materials:

-

Isolated working heart apparatus (Langendorff or working heart mode).

-

Krebs-Henseleit bicarbonate buffer containing: 11 mM glucose, 1.2 mM palmitate bound to 3% bovine serum albumin, 100 µU/mL insulin.

-

Radiolabeled substrates: [14C]-palmitate and [3H]-glucose.

-

Scintillation counter.

-

Trimetazidine DiHCl.

Procedure:

-

Heart Isolation and Perfusion:

-

Anesthetize a male Sprague-Dawley rat and rapidly excise the heart.

-

Cannulate the aorta and initiate retrograde Langendorff perfusion with Krebs-Henseleit buffer to wash out blood.

-

Switch to the working heart mode, perfusing the heart via the left atrium.

-

-

Experimental Groups:

-

Control Group: Perfuse hearts with the standard Krebs-Henseleit buffer containing radiolabeled substrates.

-

Trimetazidine Group: Perfuse hearts with the same buffer supplemented with the desired concentration of Trimetazidine (e.g., 1 µM).

-

-

Metabolic Rate Measurement:

-

Glucose Oxidation: Measure the rate of 3H2O production from [3H]-glucose. Collect the coronary effluent at regular intervals and separate 3H2O from [3H]-glucose using an anion exchange column. Quantify the radioactivity of the eluate using a scintillation counter.

-

Fatty Acid Oxidation: Measure the rate of 14CO2 production from [14C]-palmitate. The perfusion apparatus should be a closed system to trap the produced 14CO2 in a hyamine hydroxide (B78521) solution. Quantify the radioactivity of the trapping solution using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rates of glucose and palmitate oxidation based on the specific activity of the radiolabeled substrates and the measured radioactivity, expressed as nmol of substrate oxidized per gram of dry heart weight per minute.

-

3-Ketoacyl-CoA Thiolase (LC 3-KAT) Activity Assay

This spectrophotometric assay measures the activity of LC 3-KAT, the direct target of Trimetazidine.

Objective: To determine the inhibitory effect of Trimetazidine on the activity of long-chain 3-ketoacyl-CoA thiolase.

Materials:

-

Isolated mitochondrial fraction from heart tissue.

-

Spectrophotometer.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.1).

-

Substrate: Long-chain 3-ketoacyl-CoA (e.g., 3-keto-palmitoyl-CoA).

-

Coenzyme A (CoA).

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

This compound.

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cardiac tissue homogenates by differential centrifugation.

-

Enzyme Reaction:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, CoA, and DTNB.

-

Add the mitochondrial preparation to the cuvette.

-

Initiate the reaction by adding the 3-ketoacyl-CoA substrate.

-

-

Measurement:

-

The thiolase reaction cleaves the 3-ketoacyl-CoA, producing acetyl-CoA and a shortened acyl-CoA, and consumes one molecule of free CoA. The reverse reaction, which is often measured, involves the condensation of acetyl-CoA and an acyl-CoA to produce a 3-ketoacyl-CoA and releases a free CoA.

-

Alternatively, a coupled assay can be used where the production of the shortened acyl-CoA is linked to a subsequent reaction that can be monitored spectrophotometrically.

-

A more direct method involves monitoring the decrease in absorbance of the magnesium-complexed enolate form of the 3-ketoacyl-CoA substrate at a specific wavelength (e.g., 303 nm).

-

-

Inhibition Assay:

-

Perform the assay in the presence of varying concentrations of Trimetazidine to determine its inhibitory effect on the enzyme activity.

-

Calculate the IC50 value, which represents the concentration of Trimetazidine required to inhibit 50% of the enzyme's activity.

-

Visualizing the Metabolic Shift

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by Trimetazidine and a typical experimental workflow.

Caption: Trimetazidine's mechanism of action.

Caption: Isolated heart perfusion workflow.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methods for the Determination of Rates of Glucose and Fatty Acid Oxidation in the Isolated Working Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

Trimetazidine DiHCl: A Deep Dive into its Impact on Mitochondrial Function and Respiration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (B612337) Dihydrochloride (TMZ) is a metabolic modulator with well-documented anti-ischemic effects, primarily attributed to its influence on mitochondrial function. This technical guide provides an in-depth analysis of the core mechanisms by which TMZ impacts mitochondrial respiration and overall function. By shifting the energy substrate preference from fatty acid oxidation to glucose oxidation, TMZ optimizes ATP production under ischemic conditions, reduces oxidative stress, and preserves mitochondrial integrity. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action: A Shift in Cellular Metabolism

The primary and most widely cited mechanism of action for Trimetazidine is the inhibition of the mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the β-oxidation pathway of fatty acids.[1][2] This inhibition leads to a significant metabolic shift from fatty acid oxidation (FAO) to glucose oxidation for energy production.[1][3] Under aerobic conditions, FAO is the heart's preferred energy source. However, during ischemia, the reduced oxygen supply makes FAO less efficient and detrimental due to higher oxygen consumption per ATP molecule produced compared to glucose oxidation.[3] By inhibiting FAO, TMZ indirectly stimulates glucose oxidation, which requires less oxygen to produce the same amount of ATP, thereby improving cardiac efficiency and function during ischemic events.[1][2]

It is important to note that while the 3-KAT inhibition theory is prominent, some studies have presented conflicting evidence, suggesting that TMZ's beneficial effects may not solely, or even primarily, be due to this mechanism.[4][5] These studies indicate that at clinically relevant concentrations, the inhibition of 3-KAT by TMZ may not be significant enough to account for its observed cardioprotective effects.[5] Alternative and complementary mechanisms have been proposed, including direct effects on the electron transport chain and reduction of oxidative stress.[6][7]

Signaling Pathway for Metabolic Shift

Caption: Trimetazidine's metabolic shift mechanism.

Impact on Mitochondrial Respiration and Electron Transport Chain

Trimetazidine has been shown to directly influence the components of the mitochondrial electron transport chain (ETC), leading to improved respiratory function, particularly under pathological conditions.

Preservation of Respiratory Chain Complex Activity

Studies have demonstrated that TMZ can preserve the activity of mitochondrial respiratory chain complexes, which are often compromised during ischemia-reperfusion injury.[8][9] Specifically, TMZ has been reported to:

-

Improve Complex I and II activity: In models of myocardial ischemia, TMZ treatment has been associated with enhanced activity of both Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase).[6][8] This helps maintain the flow of electrons through the ETC, which is crucial for ATP synthesis.

-

Restore Respiratory Control Ratio (RCR): The RCR, a key indicator of mitochondrial coupling and health, is often decreased after ischemic events. Trimetazidine has been shown to improve the RCR, indicating a restoration of efficient oxidative phosphorylation.[8]

Reduction of Reactive Oxygen Species (ROS) Production

Mitochondria are a primary source of cellular reactive oxygen species (ROS), and their overproduction during ischemia-reperfusion contributes significantly to cellular damage. Trimetazidine has been shown to mitigate this oxidative stress by:

-

Decreasing electron leakage: By optimizing the function of the ETC, particularly at Complex I and II, TMZ is thought to reduce the leakage of electrons that can react with oxygen to form superoxide (B77818) radicals.[6]

-

Preserving mitochondrial membrane potential: By maintaining the integrity and function of the ETC, TMZ helps to preserve the mitochondrial membrane potential, which is essential for ATP production and reducing ROS formation.[6]

Signaling Pathway of Mitochondrial Protection

Caption: Trimetazidine's protective effects on the ETC.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of Trimetazidine on mitochondrial function and related parameters.

| Parameter | Model | Treatment | Result | Reference |

| Infarct Size | Rat model of acute myocardial ischemia | Trimetazidine | Significant reduction (31.24±3.02% vs. 52.87±4.89% in ischemia group) | [8] |

| Respiratory Control Ratio (RCR) | Rat model of acute myocardial ischemia | Trimetazidine | Improved RCR | [8] |

| Complex I Activity | Rat model of acute myocardial ischemia | Trimetazidine | Promoted Complex I activity | [8] |

| Glucose Oxidation | Isolated working rat hearts | 1 µmol/L Trimetazidine | Increased from 1889±119 to 2378±166 nmol/g dry weight/min | [10] |

| Palmitate Oxidation | Isolated working rat hearts | 1 µmol/L Trimetazidine | Decreased from 488±24 to 408±15 nmol/g dry weight/min | [10] |

| Oxygen Consumption Rate (OCR) - Basal Respiration | SOD1G93A primary neuronal cultures | 10 µM Trimetazidine | Improved basal respiration | [11] |

| ATP-linked Respiration | SOD1G93A primary neuronal cultures | 10 µM Trimetazidine | Increased ATP-linked respiration | [11] |

| Maximal Respiration | SOD1G93A primary neuronal cultures | 10 µM Trimetazidine | Increased maximal respiration | [11] |

| ROS Production | Ischemic pig model | Trimetazidine (20 mg IR or 35 mg MR) | Reduction of >30% | [12] |

| Mitochondrial Volume | Cultured rat cardiomyocytes | Trimetazidine | Increased by 39% | [13] |

| Number of Mitochondria per cell | Cultured rat cardiomyocytes | Trimetazidine | Decreased by 56% (suggesting fusion) | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of Trimetazidine on mitochondrial function.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This is a widely used method for real-time analysis of mitochondrial respiration and glycolysis in live cells.

-

Cell Culture: Cells (e.g., primary neurons, cardiomyocytes) are seeded in Seahorse XF culture plates.[14]

-

Treatment: Cells are treated with Trimetazidine at various concentrations for a specified duration (e.g., 10 µM overnight).[14]

-

Assay Procedure (Mito Stress Test):

-

Baseline OCR: The initial oxygen consumption rate is measured.

-

Oligomycin Injection: ATP synthase is inhibited to determine ATP-linked respiration.

-

FCCP Injection: An uncoupling agent is added to induce maximal respiration.

-

Rotenone/Antimycin A Injection: Complex I and III are inhibited to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[14][15]

-

-

Data Analysis: Key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the OCR measurements.[11]

Experimental Workflow for Mitochondrial Respiration Analysis

Caption: Seahorse XF Mito Stress Test workflow.

Isolation of Mitochondria and Measurement of Respiratory Chain Complex Activity

This protocol is used to assess the function of individual respiratory chain complexes in isolated mitochondria.

-

Tissue Homogenization: Cardiac tissue is minced and homogenized in an ice-cold isolation buffer.[8]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate mitochondria from other cellular components.

-

Protein Quantification: The protein concentration of the mitochondrial suspension is determined (e.g., using the Bradford assay).

-

Respirometry:

-

Isolated mitochondria are added to a respiration buffer in a high-resolution respirometer (e.g., Oroboros Oxygraph).[16]

-

Specific substrates and inhibitors are added sequentially to measure the activity of different complexes:

-

Complex I: Malate and glutamate (B1630785) are added as substrates.[8]

-

Complex II: Succinate is added (in the presence of a Complex I inhibitor like rotenone).[6]

-

Complex IV: Ascorbate and TMPD are used as artificial electron donors.[17]

-

-

-

Calculation of RCR: The ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration is calculated.[8]

Conclusion and Future Directions

Trimetazidine DiHCl exerts a significant and multifaceted impact on mitochondrial function and respiration. Its primary, though debated, mechanism involves a metabolic shift from fatty acid to glucose oxidation via the inhibition of long-chain 3-ketoacyl-CoA thiolase. This, coupled with its ability to preserve the function of the electron transport chain and reduce oxidative stress, underlies its therapeutic efficacy in ischemic conditions.

Future research should focus on definitively elucidating the primary molecular target of Trimetazidine to resolve the existing controversy surrounding 3-KAT inhibition. Furthermore, exploring the long-term effects of Trimetazidine on mitochondrial biogenesis and dynamics will provide a more comprehensive understanding of its role in cellular bioenergetics. The development of more targeted metabolic modulators, inspired by the mechanisms of Trimetazidine, holds promise for the treatment of a broader range of metabolic and cardiovascular diseases.

References

- 1. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The antianginal agent trimetazidine does not exert its functional benefit via inhibition of mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondria-mediated cardioprotection by trimetazidine in rabbit heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beneficial effects of trimetazidine on mitochondrial function and superoxide production in the cardiac muscle of monocrotaline-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of trimetazidine on mitochondrial respiratory function, biosynthesis, and fission/fusion in rats with acute myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of trimetazidine on mitochondrial function and oxidative damage during reperfusion of ischemic hypertrophied rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Trimetazidine Improves Mitochondrial Dysfunction in SOD1G93A Cellular Models of Amyotrophic Lateral Sclerosis through Autophagy Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trimetazidine demonstrated cardioprotective effects through mitochondrial pathway in a model of acute coronary ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimetazidine prevents palmitate-induced mitochondrial fission and dysfunction in cultured cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Trimetazidine and exercise provide comparable improvements to high fat diet-induced muscle dysfunction through enhancement of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of trimetazidine on cardiac haemodynamics and mitochondrial function in wild‐type transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trimetazidine effects on the damage to mitochondrial functions caused by ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties of Trimetazidine as a cytoprotective agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimetazidine (B612337) (TMZ) is a well-established anti-anginal agent that has garnered significant interest for its cytoprotective properties, largely independent of its hemodynamic effects. This technical guide provides an in-depth exploration of the pharmacological properties of Trimetazidine, focusing on its core mechanism as a metabolic modulator and its influence on key intracellular signaling pathways. We present a comprehensive summary of quantitative data from preclinical and clinical studies, detailed experimental protocols for assessing its cytoprotective effects, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Trimetazidine and other cytoprotective agents.

Core Mechanism of Action: Metabolic Modulation

The primary mechanism underpinning the cytoprotective effects of Trimetazidine is its ability to optimize cellular energy metabolism under ischemic conditions.[1][2] Unlike traditional anti-anginal drugs that modulate hemodynamics, TMZ acts directly at the cellular level.[3] It selectively inhibits the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation of fatty acids.[1][2][3]

This inhibition leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient pathway of glucose oxidation.[1][3] During ischemia, when oxygen supply is limited, oxidizing glucose requires less oxygen to produce the same amount of ATP compared to fatty acid oxidation. This metabolic switch offers several cytoprotective advantages:

-

Preservation of Intracellular ATP Levels: By promoting a more efficient energy production pathway, TMZ helps to maintain intracellular ATP concentrations, which are crucial for the proper functioning of ionic pumps and other essential cellular processes.[1]

-

Reduction of Intracellular Acidosis: The shift to glucose oxidation limits the production of lactate, thereby reducing intracellular acidosis, a key contributor to ischemic cell injury.[3]

-

Decreased Sodium and Calcium Overload: By preserving ATP levels and the function of ion pumps, TMZ helps to prevent the intracellular accumulation of sodium and calcium, which can trigger a cascade of detrimental events, including mitochondrial dysfunction and cell death.[3]

-

Reduced Oxidative Stress: The optimization of mitochondrial respiration leads to a decrease in the production of reactive oxygen species (ROS), thus mitigating oxidative damage to cellular components.

Key Signaling Pathways in Trimetazidine-Mediated Cytoprotection

Beyond its primary metabolic effects, Trimetazidine has been shown to modulate several key intracellular signaling pathways that contribute to its cytoprotective actions.

The Akt/eNOS Signaling Pathway

Studies have demonstrated that Trimetazidine can activate the Akt/eNOS signaling pathway, which plays a crucial role in cell survival and endothelial function.[4] Pretreatment with TMZ has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in response to oxidative stress.[4] Activated eNOS leads to the production of nitric oxide (NO), a key signaling molecule with vasodilatory and anti-apoptotic properties. The activation of this pathway by TMZ can be attenuated by Akt inhibitors, confirming its role in TMZ's protective effects on endothelial progenitor cells.[4]

The AMPK/ERK Signaling Pathway

Trimetazidine has also been shown to activate the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways.[5] AMPK acts as a cellular energy sensor, and its activation by TMZ is thought to be triggered by the alteration in the AMP/ATP ratio resulting from the modulation of fatty acid oxidation.[5] Activated AMPK can, in turn, stimulate glucose uptake and glycolysis, further enhancing the metabolic shift initiated by TMZ. The activation of both AMPK and ERK pathways has been shown to be crucial for TMZ-mediated cardioprotection against ischemia-reperfusion injury, as the protective effects are diminished in the presence of inhibitors of these pathways.[5]

Quantitative Data on the Cytoprotective Effects of Trimetazidine

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the cytoprotective effects of Trimetazidine.

Table 1: Preclinical Studies

| Parameter | Experimental Model | Trimetazidine Dosage | Key Finding | Reference |

| Infarct Size | Rat model of acute myocardial ischemia | 10 mg/kg/d for 7 days | Significant reduction in infarct size (31.24±3.02% vs. 52.87±4.89% in the ischemia group) | [1] |

| Lactate Dehydrogenase (LDH) | Rat model of renal ischemia-reperfusion | 3 mg/kg intraperitoneally | Decreased LDH levels (845 ± 13 U/L vs. 1028 ± 30 U/L in the I/R group) | [6] |

| Creatinine (B1669602) Clearance | Rat model of renal ischemia-reperfusion | 3 mg/kg intraperitoneally | Improved creatinine clearance (105 ± 12 µL/min/g vs. 31 ± 11 µL/min/g in the I/R group) | [6] |

| Malondialdehyde (MDA) | Rat model of renal ischemia-reperfusion | 3 mg/kg intraperitoneally | Decreased MDA concentration (0.33 ± 0.01 nmol/mg protein vs. 0.59 ± 0.03 nmol/mg protein in the I/R group) | [6] |

| Superoxide Dismutase (SOD) | Rat model of renal ischemia-reperfusion | 3 mg/kg intraperitoneally | Increased SOD activity (25 ± 3 U/mg protein vs. 11 ± 2 U/mg protein in the I/R group) | [6] |

| Cell Viability (H2O2-induced injury) | Endothelial progenitor cells (in vitro) | 10 µM | Protected against H2O2-induced decrease in cell viability | [4] |

Table 2: Clinical Studies

| Parameter | Patient Population | Trimetazidine Dosage | Key Finding | Reference |

| Weekly Angina Attacks | Stable angina pectoris | 60 mg/day | Significant reduction in the mean number of weekly angina attacks | [7] |

| Exercise Duration to 1-mm ST-segment depression | Stable angina pectoris | 60 mg/day | Significant increase in exercise duration to 1-mm ST-segment depression | [7] |

| Left Ventricular Ejection Fraction (LVEF) | Patients with ischemic and non-ischemic heart failure | Not specified in abstract | Significant improvement in LVEF | [8] |

| All-cause mortality | Patients with ischemic and non-ischemic heart failure | Not specified in abstract | Significant protective effect on all-cause mortality (RR: 0.29) | [8] |

| Cardiovascular events and hospitalization | Patients with ischemic and non-ischemic heart failure | Not specified in abstract | Significant reduction in cardiovascular events and hospitalization (RR: 0.42) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the cytoprotective properties of Trimetazidine.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of Trimetazidine on cell viability under conditions of oxidative stress.

Materials:

-

H9c2 cardiomyocytes or other relevant cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trimetazidine hydrochloride

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed H9c2 cells into 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Trimetazidine Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of Trimetazidine (e.g., 1, 10, 100 µM). Incubate for a specified pre-treatment period (e.g., 12 or 24 hours).

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to a specific concentration of H₂O₂ (e.g., 100 µM) in fresh medium for a defined period (e.g., 4 hours). Include a control group without H₂O₂ treatment and a group with H₂O₂ treatment but no Trimetazidine pre-treatment.

-

MTT Incubation: After the H₂O₂ incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Assessment of Mitochondrial Respiratory Function

Objective: To evaluate the effect of Trimetazidine on mitochondrial function in an animal model of myocardial ischemia.

Materials:

-

Sprague-Dawley rats

-

Trimetazidine hydrochloride

-

Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)

-

Respiratory buffer (e.g., containing KCl, MOPS, and phosphate)

-

Mitochondrial substrates (e.g., glutamate (B1630785), malate (B86768), succinate)

-

ADP

-

Clark-type oxygen electrode or similar respirometry system

Procedure:

-

Animal Treatment: Treat rats with Trimetazidine (e.g., 10 mg/kg/day, oral gavage) for a specified period (e.g., 7 days) prior to the induction of myocardial ischemia.

-

Induction of Myocardial Ischemia: Surgically induce myocardial ischemia (e.g., by ligating the left anterior descending coronary artery) for a defined duration.

-

Mitochondrial Isolation: Euthanize the animals and rapidly excise the hearts. Isolate mitochondria from the ventricular tissue by differential centrifugation.

-

Respirometry: Measure mitochondrial oxygen consumption using a Clark-type oxygen electrode.

-

Add a known amount of isolated mitochondria to the respiratory buffer in the electrode chamber.

-

Measure the basal respiration rate (State 2) after the addition of mitochondrial substrates (e.g., glutamate and malate for Complex I-driven respiration).

-

Induce active respiration (State 3) by adding a known amount of ADP.

-

Measure the State 4 respiration rate after the phosphorylation of all added ADP.

-

-

Data Analysis: Calculate the Respiratory Control Ratio (RCR), which is the ratio of State 3 to State 4 respiration, as an indicator of mitochondrial coupling and integrity.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of Trimetazidine on the phosphorylation status of key signaling proteins (e.g., Akt, eNOS, AMPK, ERK).

Materials:

-

Cell or tissue lysates from experimental groups

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-AMPK, anti-AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the cytoprotective effects of Trimetazidine.

Signaling Pathways

Caption: Key signaling pathways involved in Trimetazidine-mediated cytoprotection.

Experimental Workflow

Caption: A generalized experimental workflow for investigating Trimetazidine's cytoprotective effects.

Conclusion

Trimetazidine stands out as a cytoprotective agent with a unique metabolic mechanism of action. By shifting the energy substrate preference from fatty acid oxidation to the more oxygen-efficient glucose oxidation, it effectively mitigates the detrimental consequences of ischemia at the cellular level. Furthermore, its ability to modulate key pro-survival signaling pathways, such as Akt/eNOS and AMPK/ERK, adds another layer to its multifaceted cytoprotective profile. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in various models of cellular stress and ischemic conditions. The detailed experimental protocols and visual workflows presented in this guide offer a practical framework for researchers and drug development professionals to further explore the therapeutic potential of Trimetazidine and to design novel cytoprotective strategies. As our understanding of cellular metabolism and signaling in disease continues to evolve, the principles underlying the action of Trimetazidine will undoubtedly remain a cornerstone of cytoprotective pharmacology.

References

- 1. pjc.philheart.org [pjc.philheart.org]

- 2. Efficacy of trimetazidine for myocardial ischemia-reperfusion injury in rat models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and tolerability of trimetazidine in stable angina: a meta-analysis of randomized, double-blind, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

The Effect of Trimetazidine Dihydrochloride on ATP Production in Hypoxic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimetazidine (B612337) Dihydrochloride (TMZ) is a metabolic modulator clinically utilized for its anti-anginal properties. Its primary mechanism of action in hypoxic conditions is the optimization of cellular energy metabolism, leading to a more efficient production of adenosine (B11128) triphosphate (ATP). Under oxygen deprivation, as seen in myocardial ischemia, the heart's primary energy substrate preference shifts from fatty acid β-oxidation (FAO) to the more oxygen-sparing pathway of glucose oxidation. TMZ facilitates this metabolic shift by inhibiting a key enzyme in the FAO pathway, the long-chain 3-ketoacyl-CoA thiolase (3-KAT). This inhibition leads to a reduction in fatty acid oxidation and a concomitant increase in glucose oxidation. As glucose oxidation yields more ATP per molecule of oxygen consumed compared to fatty acid oxidation, TMZ helps preserve intracellular ATP levels, thereby protecting cardiomyocytes from hypoxic injury. This guide provides an in-depth technical overview of the core mechanism of TMZ, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: A Metabolic Shift

Under normoxic conditions, the heart derives a significant portion of its energy from the β-oxidation of fatty acids. However, this process is oxygen-intensive. During hypoxia or ischemia, the reduced oxygen supply limits the efficiency of FAO and can lead to the accumulation of toxic metabolic byproducts. Trimetazidine addresses this challenge by partially inhibiting fatty acid oxidation, thereby promoting a shift towards glucose oxidation.[1] This metabolic reprogramming is crucial as glucose oxidation is a more oxygen-efficient pathway for ATP synthesis.[2]

The central hypothesis for TMZ's mechanism is the inhibition of long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme of the β-oxidation spiral.[2][3] By inhibiting this enzyme, TMZ reduces the rate of fatty acid breakdown, leading to a decrease in the production of acetyl-CoA from fatty acids. This reduction in fatty acid-derived acetyl-CoA alleviates the inhibition of pyruvate (B1213749) dehydrogenase (PDH), a key enzyme that channels pyruvate from glycolysis into the Krebs cycle for complete oxidation.[4] The subsequent increase in glucose oxidation leads to more efficient ATP production for the amount of oxygen available, thus helping to maintain cellular energy homeostasis during hypoxic stress.[5]

However, it is important to note a controversy in the literature. While numerous studies support the 3-KAT inhibition hypothesis, a study by MacInnes et al. reported that TMZ did not inhibit 3-KAT activity in their experimental setup.[6][7] A rebuttal to this study suggested that the discrepancy could be due to the competitive nature of TMZ's inhibition and the high substrate concentrations used in the MacInnes et al. study.[8][9]

Quantitative Data on Trimetazidine's Metabolic Effects

The metabolic shift induced by Trimetazidine has been quantified in various experimental models. The following tables summarize key findings on substrate oxidation rates, enzyme activity, and intracellular ATP levels.

Table 1: Effect of Trimetazidine on Myocardial Substrate Oxidation Rates

| Parameter | Condition | Control | Trimetazidine | Percentage Change | Reference |

| Palmitate Oxidation (nmol·g dry wt⁻¹·min⁻¹) | Aerobic (Isolated Rat Heart) | 488 ± 24 | 408 ± 15 | ↓ 16.4% | [3][10] |

| Glucose Oxidation (nmol·g dry wt⁻¹·min⁻¹) | Aerobic (Isolated Rat Heart) | 1889 ± 119 | 2378 ± 166 | ↑ 25.9% | [3][10] |

| Glucose Oxidation | Low-flow Ischemia (Isolated Rat Heart) | - | - | ↑ 210% | [3][10] |

Table 2: Effect of Trimetazidine on Key Enzyme Activities

| Enzyme | Parameter | Value | Reference |

| Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | IC₅₀ | ≈75 nmol/L | [3][4] |

| Pyruvate Dehydrogenase (active form) | Activity Change | ↑ 37% | [3][4] |

Table 3: Effect of Trimetazidine on Myocardial ATP Levels under Hypoxia/Ischemia

| Study Type | Condition | Control | Trimetazidine | Outcome | Reference |

| 31P-NMR Spectroscopy (Isolated Rat Heart) | 12 min total ischemia | ATP depletion | ATP content protected | Preservation of ATP | [11] |

| Cultured Cardiomyocytes | Hypoxia | ATP depletion | Protection against ATP depletion | Preservation of ATP | |

| Cultured Cardiomyocytes | Hypoxia/Reoxygenation | 27 ± 3.1 nmol/mg protein | 14.6 ± 2.2 nmol/mg protein | ↓ ATP levels (suggested increased AMP/ATP ratio) |

Experimental Protocols

Isolated Working Heart Perfusion for Metabolic Studies

This ex vivo model allows for the assessment of cardiac function and metabolism in a controlled environment.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Heart Isolation: Hearts are rapidly excised and cannulated via the aorta for retrograde perfusion with Krebs-Henseleit solution (Langendorff setup) to wash out blood.

-

Working Heart Setup: The cannulation is switched to the left atrium, and the aorta is cannulated to eject perfusate against a hydrostatic pressure head, allowing the heart to perform work.

-

Perfusion Buffer: Krebs-Henseleit solution containing glucose (e.g., 5 mmol/L), insulin (B600854) (e.g., 100 µU/mL), and fatty acids (e.g., 0.4 mmol/L palmitate complexed to albumin) is used. The buffer is gassed with 95% O₂ / 5% CO₂.

-

Radiolabeling: To measure substrate oxidation, either glucose or fatty acids are radiolabeled. For simultaneous measurement of glycolysis and glucose oxidation, [5-³H/U-¹⁴C]glucose is used. For fatty acid oxidation, [1-¹⁴C]palmitate is used.[3][4]

-

Metabolic Rate Measurement:

-

Experimental Conditions: Hypoxia or ischemia can be induced by reducing the oxygen content of the perfusion buffer or by reducing the coronary flow rate. Trimetazidine is added to the perfusion buffer at desired concentrations.

Spectrophotometric Assay of Long-Chain 3-Ketoacyl-CoA Thiolase (LC 3-KAT) Activity

This in vitro assay directly measures the enzymatic activity of 3-KAT.

-

Enzyme Source: Mitochondrial fractions are isolated from heart tissue homogenates.

-

Substrate: 3-ketohexadecanoyl CoA is used as the specific substrate for LC 3-KAT.[8]

-

Assay Principle: The assay measures the decrease in absorbance at 303 nm, which corresponds to the cleavage of 3-ketohexadecanoyl CoA by 3-KAT in the presence of coenzyme A.[8]

-

Reaction Mixture: The assay typically contains Tris buffer, MgCl₂, KCl, sonicated mitochondrial membrane fractions, and the 3-ketohexadecanoyl CoA substrate.

-

Initiation and Measurement: The reaction is initiated by the addition of coenzyme A. The change in absorbance is monitored spectrophotometrically at 25°C.[8]

-

Inhibition Studies: To determine the IC₅₀ of Trimetazidine, various concentrations of the drug are pre-incubated with the enzyme before initiating the reaction.

Signaling Pathways and Logical Relationships

Trimetazidine's metabolic effects are intertwined with key intracellular signaling pathways that promote cell survival under hypoxic stress.

Metabolic Shift Pathway

Caption: Trimetazidine's core mechanism: inhibiting 3-KAT to shift metabolism towards glucose oxidation for efficient ATP production.

Cardioprotective Signaling Pathways

Caption: Trimetazidine activates pro-survival signaling pathways, AMPK and Akt, leading to enhanced cardiomyocyte resilience.

Conclusion

Trimetazidine Dihydrochloride represents a key therapeutic agent that leverages metabolic modulation to protect cardiac tissue during hypoxic and ischemic events. By primarily inhibiting long-chain 3-ketoacyl-CoA thiolase, it orchestrates a shift from oxygen-costly fatty acid oxidation to the more efficient glucose oxidation pathway for ATP production. This metabolic reprogramming, coupled with the activation of pro-survival signaling cascades like AMPK and Akt, culminates in the preservation of myocardial energy status and enhanced cellular viability. While the precise molecular interactions of TMZ, particularly regarding 3-KAT inhibition, continue to be explored, the wealth of quantitative data underscores its significant impact on optimizing cardiac metabolism under stress. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the fundamental mechanisms that underpin the cardioprotective effects of Trimetazidine.

References

- 1. Role of Trimetazidine in Ischemic Preconditioning in Patients With Symptomatic Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trimetazidine Protects Cardiomyocytes Against Hypoxia/Reoxygenation Injury by Promoting AMP-activated Protein Kinase-dependent Autophagic Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Perturbed Cardiac Metabolism in Rats Under High-Altitude Hypoxia by Combination Treatment With L-carnitine and Trimetazidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Function and Mechanism of Trimetazidine in Myocardial Infarction-Induced Myocardial Energy Metabolism Disorder Through the SIRT1–AMPK Pathway [frontiersin.org]

- 6. Trimetazidine, Administered at the Onset of Reperfusion, Ameliorates Myocardial Dysfunction and Injury by Activation of p38 Mitogen-Activated Protein Kinase and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Trimetazidine Attenuates Heart Failure by Improving Myocardial Metabolism via AMPK [frontiersin.org]

- 8. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Trimetazidine preservation of the energy potential of the myocardium during ischemia and reperfusion. Phosphorus NMR spectroscopy study of the isolated heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trimetazidine Affects Mitochondrial Calcium Uniporter Expression to Restore Ischemic Heart Function via Reactive Oxygen Species/NFκB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The protective effect of trimetazidine on myocardial ischemia/reperfusion injury through activating AMPK and ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Trimetazidine DiHCl in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract